4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring attached to a methylbenzo[b]thiophene moiety. This compound is of significant interest in organic synthesis due to its stability and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a halogenated methylbenzo[b]thiophene derivative. One common method involves the use of 3-methylbenzo[b]thiophene-7-boronic acid, which is reacted with pinacol in the presence of a base to form the desired dioxaborolane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the palladium center. This process is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors in cells .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane is unique due to its specific structural features, which confer high stability and reactivity in cross-coupling reactions. Its methylbenzo[b]thiophene moiety provides additional electronic and steric properties that can influence the outcome of synthetic transformations, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C15H19BO2S |
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Molecular Weight |
274.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2S/c1-10-9-19-13-11(10)7-6-8-12(13)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
InChI Key |
IZNWVNMPKNMANX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CS3)C |
Origin of Product |
United States |
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